1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
1-methyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c1-16-11-9(12(17)19-13(16)18)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXVVCNUUMAUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-aminopyrimidine derivatives with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions. For example, the reaction of 4-aminopyrimidine with benzaldehyde in the presence of acetic acid can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N1 Position
(a) 1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 76360-66-2)
- Molecular Formula : C₁₅H₁₁N₃O₃
- Molecular Weight : 281.27 g/mol
- Key Properties : XLogP3 = 2.1, three rotatable bonds, and a topological polar surface area of 72.4 Ų .
- Applications : Widely used in agrochemicals, pharmaceuticals, and intermediates due to its industrial-grade purity (99%) .
(b) 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 1253792-29-8)
- Molecular Formula : C₁₉H₁₃N₃O₃
- Molecular Weight : 331.33 g/mol .
- Comparison : The benzyl substituent significantly increases molecular weight and steric bulk, which may hinder binding in enzyme-active sites but improve stability against metabolic degradation .
(c) 1-Isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 1186049-75-1)
Substituent Variations at the C7 Position
(a) 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 1253789-66-0)
Dual-Substituted Derivatives
Compound 20a (C4 dual-methyl substitution)
- Structure : Dual-methyl groups at the C4 position of 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one.
- Activity : Inhibits EGFRL858R/T790M with IC₅₀ = 4.5 nM, comparable to parent compound 16a .
- Comparison : Substituents at C4 (vs. N1/C7 in the target compound) demonstrate that positional changes drastically affect biological activity, emphasizing the pyrimido-oxazine scaffold's versatility .
Physicochemical and Pharmacokinetic Properties
| Compound (CAS) | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Polar Surface Area (Ų) |
|---|---|---|---|---|
| 1-Methyl-7-phenyl-... (1253789-18-2) | ~269.25 (inferred) | ~1.5 | 1 | ~72.4 |
| 1-Allyl-7-phenyl-... (76360-66-2) | 281.27 | 2.1 | 3 | 72.4 |
| 1-Benzyl-7-phenyl-... (1253792-29-8) | 331.33 | ~3.0 | 2 | ~72.4 |
| 7-(Methylthio)-1-phenyl-... (1253789-66-0) | 287.29 | ~2.5 | 1 | 72.4 |
Key Trends :
- Larger substituents (e.g., benzyl) increase molecular weight and logP, reducing aqueous solubility.
Biological Activity
1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.28 g/mol
- CAS Number : 76361-14-3
Research indicates that compounds in the pyrimido[4,5-d][1,3]oxazine class, including 1-methyl-7-phenyl derivatives, interact with various biological targets leading to diverse pharmacological effects. The primary mechanisms include:
- Enzyme Inhibition : These compounds have been shown to inhibit key enzymes such as protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.
- Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells. For instance, they have been reported to trigger apoptotic pathways in human leukemia cells (HL-60) in a dose-dependent manner .
Biological Activities
This compound exhibits several biological activities:
Antiproliferative Activity
This compound has shown promising results in inhibiting the growth of various cancer cell lines. It disrupts cell cycle progression and induces apoptosis through the inhibition of CDKs and other related pathways.
| Cell Line | IC50 (µg/ml) | Effect |
|---|---|---|
| HL-60 (Leukemia) | 5.0 - 100.0 | Induces apoptosis |
| MCF-7 (Breast) | TBD | Inhibits proliferation |
| A549 (Lung) | TBD | Induces cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still being compiled.
Case Studies and Research Findings
Several studies have highlighted the biological potential of 1-methyl-7-phenyl derivatives:
- Study on Apoptosis Induction : A study conducted on HL-60 cells demonstrated that treatment with 1-methyl-7-phenyl derivatives resulted in significant apoptotic cell death, emphasizing its potential as an anticancer agent .
- Tyrosine Kinase Inhibition : Research has shown that related compounds inhibit tyrosine kinase activity, which is vital for many cellular signaling pathways involved in cancer progression .
- Synthesis and Therapeutic Potential : A review article discussed the synthesis of pyrimido derivatives and their therapeutic potential across various diseases, including cancer and inflammatory conditions .
Q & A
Q. What experimental controls are critical when assessing the compound’s potential genotoxicity in eukaryotic cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
